

Technical Guide to the Certificate of Analysis for Didesmethyl Sibutramine-d6

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Compound of Interest

Compound Name: *Didesmethyl Sibutramine-d6*

Cat. No.: *B13444933*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material, **Didesmethyl Sibutramine-d6**. As specific CoAs are lot-dependent and proprietary, this document synthesizes representative data from chemical suppliers and peer-reviewed analytical literature to serve as a detailed reference for researchers using this compound.

Didesmethyl Sibutramine-d6 is the deuterated form of Didesmethyl Sibutramine, a primary active metabolite of the weight-loss drug Sibutramine.^{[1][2][3]} Its use as an internal standard is critical for the accurate quantification of Didesmethyl Sibutramine in biological matrices during pharmacokinetic studies, clinical trials, and doping control analyses.^{[4][5]}

Typical Analytical Data

The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a chemical standard. The following tables summarize the typical specifications for **Didesmethyl Sibutramine-d6**.

Table 1: Chemical Identity and Physical Properties

Parameter	Typical Specification	Source
Chemical Name	1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine	[6]
CAS Number	1189727-93-2	[1][2]
Molecular Formula	C ₁₅ H ₁₆ D ₆ ClN	[1][7]
Molecular Weight	257.83 g/mol	[2][6][7]
Appearance	Yellow to Orange Oil	[2]
Storage Condition	2-8°C Refrigerator, Under Inert Atmosphere	[2]

Table 2: Purity and Composition

Parameter	Method	Typical Specification	Source
Purity	HPLC	≥95%	[3]
Isotopic Purity	Mass Spec.	≥99% Deuterated forms (d ₁ -d ₆)	N/A
Identity Confirmation	¹ H NMR, Mass Spec.	Conforms to structure	N/A
Mass (as supplied)	Gravimetric	e.g., 1.000 mg (with uncertainty)	[1]

Experimental Protocols

Detailed methodologies are crucial for understanding the quality of the reference standard and for replicating similar analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Spherisorb C8 or equivalent C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).[8][9]
- Mobile Phase: A gradient mixture of Acetonitrile and an aqueous buffer (e.g., 0.2% formic acid with 20mM ammonium acetate).[9]
- Flow Rate: Typically 0.2-0.5 mL/min.
- Detection: UV detection at 223 nm.[9]
- Procedure: A known concentration of **Didesmethyl Sibutramine-d6** is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the principal component is compared to the total area of all observed peaks to calculate the purity, often expressed as a percentage.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and structure of the compound.

- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.[4]
- Ionization Mode: Positive Ion Mode (ESI+).
- Analysis:
 - Full Scan: The sample is infused into the mass spectrometer to obtain the full scan spectrum. The protonated molecular ion $[M+H]^+$ is observed. For **Didesmethyl Sibutramine-d6** (MW 257.83), the expected m/z would be approximately 258.8. The non-deuterated analogue shows an m/z of 252.0.[9][10]
 - Tandem MS (MS/MS): The precursor ion (m/z 258.8) is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For N-

didesmethylsibutramine, a key fragment ion is observed at approximately m/z 125, corresponding to the chlorophenylcyclobutyl moiety.[8] This fragmentation pattern is compared against a known reference or theoretical fragmentation to confirm identity.

Identity Confirmation by Nuclear Magnetic Resonance (^1H NMR)

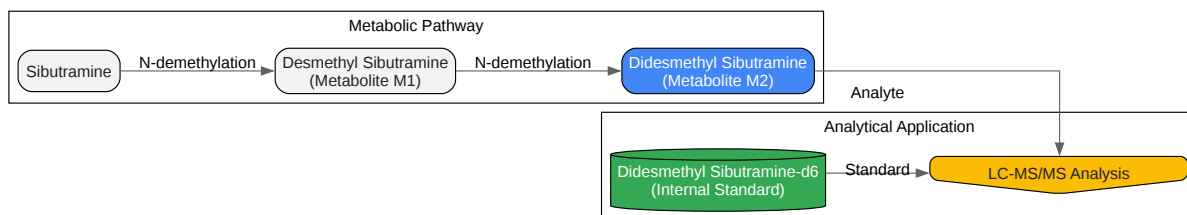
^1H NMR spectroscopy provides detailed information about the chemical structure and confirms the placement of non-deuterated protons.

- Instrumentation: A 300 MHz or higher NMR spectrometer.[11]
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Methanol (CD_3OD).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are analyzed. For **Didesmethyl Sibutramine-d6**, the signals corresponding to the protons on the cyclobutyl ring would be absent compared to the spectrum of the non-deuterated standard, confirming the location of the deuterium labels.

Mandatory Visualizations

Metabolic Pathway of Sibutramine

The following diagram illustrates the metabolic conversion of Sibutramine to its active metabolites and the role of **Didesmethyl Sibutramine-d6** as an internal standard for its quantification.

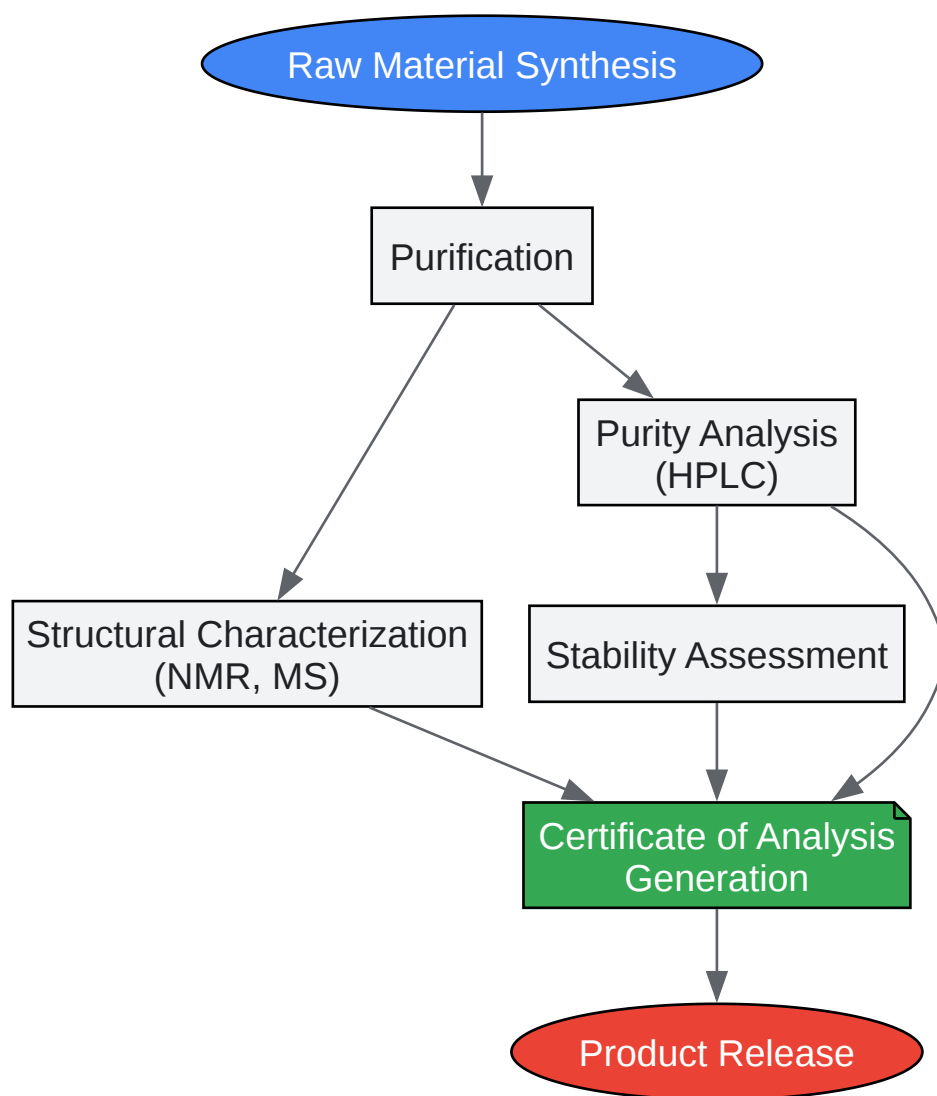


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Caption: Metabolic pathway of Sibutramine and the analytical use of its deuterated metabolite.

Quality Control Workflow for a Reference Standard

This diagram outlines the logical workflow for the certification of a reference material like **Didesmethyl Sibutramine-d6**.



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Caption: A typical workflow for the quality control and certification of a chemical reference standard.

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